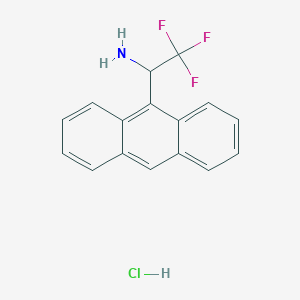![molecular formula C16H28O2 B13831022 16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)
16-Oxabicyclo[13.2.0]heptadecan-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Oxabicyclo[1320]heptadecan-17-one is a chemical compound with the molecular formula C16H28O2 It is characterized by a bicyclic structure that includes an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxabicyclo[13.2.0]heptadecan-17-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving aliphatic esters and ketones. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
16-Oxabicyclo[13.2.0]heptadecan-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
16-Oxabicyclo[13.2.0]heptadecan-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying biological interactions and enzyme activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 16-Oxabicyclo[13.2.0]heptadecan-17-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecanolide: Another bicyclic compound with similar structural features.
Exaltolide: Known for its use in fragrances and flavors.
Pentadecanolactone: A lactone with applications in the fragrance industry.
Uniqueness
16-Oxabicyclo[13.2.0]heptadecan-17-one is unique due to its specific bicyclic structure and the presence of both an oxygen atom and a ketone group. This combination of features gives it distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
16-oxabicyclo[13.2.0]heptadecan-17-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)18-16/h14-15H,1-13H2 |
InChI Key |
CBDACFVQPFMYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC2C(CCCCCC1)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)











![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)

